Propane-1,3-diamine;hydrobromide

Overview

Description

Propane-1,3-diamine, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine with the formula H2N(CH2)3NH2 . It is a colorless liquid with a fishy odor and is soluble in water and many polar organic solvents . It is isomeric with 1,2-diaminopropane .

Synthesis Analysis

1,3-Diaminopropane is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The potassium salt was used in the alkyne zipper reaction .Molecular Structure Analysis

The molecular formula of Propane-1,3-diamine is C3H10N2 . The IUPAC Standard InChI is InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 .Chemical Reactions Analysis

Propane-1,3-diamine is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is also used in the synthesis of piroxantrone and losoxantrone .Physical And Chemical Properties Analysis

Propane-1,3-diamine has a molar mass of 74.127 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.888 g mL−1, a melting point of −12.00 °C, and a boiling point of 140.1 °C .Scientific Research Applications

Industrial Chemical Production

Propane-1,3-diamine is a three-carbon diamine that has a wide range of industrial applications . It is used in the production of epoxy resin and cross-linking agents . These materials are essential in various industries, including automotive, aerospace, and electronics, due to their excellent mechanical properties, chemical resistance, and high-temperature stability .

Pharmaceuticals and Agrochemicals

Propane-1,3-diamine serves as a precursor for pharmaceuticals and agrochemicals . The ability to manipulate its structure allows for the synthesis of a wide range of compounds, potentially leading to new drugs and agricultural products .

Organic Chemicals

This compound is also used in the synthesis of organic chemicals . Its unique structure and reactivity make it a valuable tool in organic synthesis, enabling the creation of complex molecules for research and industrial applications .

Production of Polyamides (Nylons)

Propane-1,3-diamine can be polymerized with dicarboxylic acids to make polyamides (nylons) for use as engineering plastics, medical materials, and adhesives . Nylons are widely used due to their strength, elasticity, and resistance to abrasion and chemicals .

Bio-based Processes

Traditionally, Propane-1,3-diamine is derived from petroleum-based processes . However, researchers have developed an Escherichia coli (E. coli) strain capable of producing 1,3-diaminopropane . This technology allows for the production of 1,3-diaminopropane from renewable biomass instead of petroleum, addressing environmental issues inherent to petroleum-based processes .

Antimicrobial Agents

Propane-1,3-diamine has been used in the synthesis of bis-Schiff bases, which show potent antimicrobial activity . These compounds could potentially be developed into new, selective, and less toxic antimicrobial agents .

Safety and Hazards

Mechanism of Action

Target of Action

Propane-1,3-diamine;hydrobromide, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine

Mode of Action

One study shows that propane-1,3-diamine (pda) reacts with phthalimide and its n-substituted derivatives . Both ionized and non-ionized phthalimides are reactive towards PDA . This suggests that Propane-1,3-diamine;hydrobromide may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.

Biochemical Pathways

For instance, it participates in the aminolysis of non-ionized and ionized phthalimides . It’s also involved in the biosynthesis of homospermidine and the degradation of spermine and spermidine . These pathways could potentially be affected by Propane-1,3-diamine;hydrobromide.

Pharmacokinetics

It’s known that the compound is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . This suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propane-1,3-diamine;hydrobromide. For instance, its solubility in water and polar organic solvents suggests that it could be more effective in aqueous or polar environments . Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals.

properties

IUPAC Name |

propane-1,3-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.BrH/c4-2-1-3-5;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEMKOYIAKJSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70638233 | |

| Record name | Propane-1,3-diamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70638233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18773-03-0 | |

| Record name | NSC142624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane-1,3-diamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70638233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diaminopropane Dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)

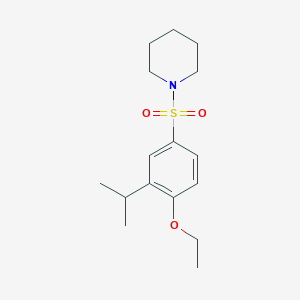

![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)

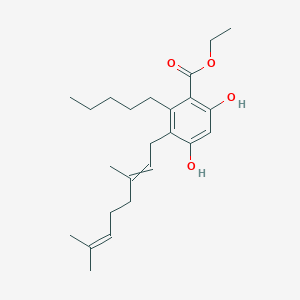

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)

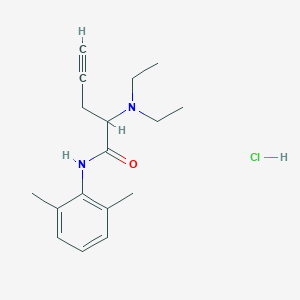

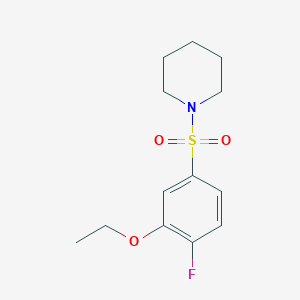

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)

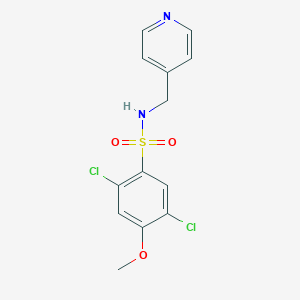

![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)